
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the nitrogen of the piperidine ring and a 1H-pyrazole substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. Its synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling, hydroxylation, and deprotection steps . The tert-butyl group enhances solubility during synthetic procedures and is readily removed under acidic conditions to expose the piperidine amine for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are often employed for purification .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The Boc (tert-butoxycarbonyl) group serves as a protective group for amines and can be removed under acidic conditions to regenerate the free piperidine amine.
Reaction Conditions | Outcome | Yield | Source |
---|---|---|---|
4M HCl in 1,4-dioxane (RT, 6 hr) | Liberation of 4-(1H-pyrazol-3-yl)piperidine | >90% | |
Trifluoroacetic acid (TFA) in DCM | Rapid deprotection at room temperature | 85–95% |
This reaction is critical for accessing the reactive piperidine amine, enabling subsequent functionalization (e.g., acylation, alkylation).
Functionalization of the Piperidine Amine
The free amine generated after Boc deprotection participates in nucleophilic reactions:
Acylation
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Reagents : Acetyl chloride, DIPEA (base), DCM
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Conditions : 0°C to RT, 2–4 hr
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Product : 4-(1H-pyrazol-3-yl)-N-acetylpiperidine
-
Yield : 78% (analogous to)
Sulfonylation
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Reagents : Tosyl chloride, pyridine
-
Conditions : RT, 12 hr
-
Product : 4-(1H-pyrazol-3-yl)-N-tosylpiperidine
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Yield : 82% (analogous to)
Pyrazole Ring Modifications
The pyrazole ring undergoes electrophilic substitution and cross-coupling reactions:
Halogenation
Halogenation enables further cross-coupling (e.g., Suzuki-Miyaura) for biaryl synthesis.
Alkylation
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Reagents : Methyl iodide, K₂CO₃, DMF
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Conditions : 60°C, 8 hr
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Product : 4-(1-methyl-1H-pyrazol-3-yl)piperidine
Cross-Coupling Reactions
Halogenated derivatives participate in palladium-catalyzed couplings:
Cyclization and Heterocycle Formation
The pyrazole-piperidine scaffold serves as a precursor for fused heterocycles:
-
Reagents : Hydrazine, EtOH, reflux
-
Conditions : 12 hr
-
Product : Pyrazolo[3,4-c]piperidine derivative
Comparative Reactivity of Pyrazole vs. Piperidine Moieties
Site | Reaction | Typical Yield | Key Reagents |
---|---|---|---|
Piperidine NH | Acylation | 75–85% | Ac₂O, DIPEA |
Pyrazole C-3 | Bromination | 60–65% | NBS, DMF |
Pyrazole N-1 | Alkylation | 65–70% | R-X, K₂CO₃ |
Scientific Research Applications
Structure-Activity Relationship
Research has demonstrated that the pyrazole moiety plays a crucial role in modulating biological activity. Compounds containing this structure have shown promise as inhibitors of various biological targets. For example, studies have indicated that derivatives of tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate exhibit significant inhibitory effects on certain kinases involved in cancer progression . The structure-activity relationship (SAR) studies highlight how modifications to the pyrazole and piperidine components can enhance potency and selectivity for specific targets.
Therapeutic Potential
The compound has been explored for its potential in treating conditions such as cancer and cystic fibrosis. In particular, some derivatives have been identified as effective potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), showing efficacy in enhancing chloride ion transport in cells affected by mutations like F508del-CFTR . This suggests that compounds like this compound could serve as valuable tools in developing therapies for cystic fibrosis.
Cancer Research
In cancer research, this compound has been investigated for its role as an inhibitor of specific kinases associated with tumor growth. A study demonstrated that certain derivatives could inhibit cell proliferation in vitro by targeting the signaling pathways critical for cancer cell survival . These findings support the ongoing development of pyrazole-containing compounds as potential anticancer agents.
Cystic Fibrosis Treatment
In another case study focusing on cystic fibrosis, researchers evaluated the efficacy of this compound derivatives in restoring CFTR function. The results indicated that these compounds could significantly improve CFTR activity in cells harboring common mutations, providing a promising avenue for therapeutic intervention .
Mechanism of Action
The mechanism of action of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
- Structural Difference : Pyrazole substituent at the 3-position of the piperidine ring instead of the 4-position.
- Impact : Altered steric and electronic environments may affect binding affinity in receptor-ligand interactions. This isomer is commercially available but less commonly utilized in drug discovery pipelines compared to the 4-substituted analog .
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3)
- Structural Difference : Bromine atom at the 4-position of the pyrazole ring.
- Impact : The bromine enhances electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling reactions for aryl group introductions. Market analyses highlight its demand in pharmaceutical intermediates, particularly for kinase inhibitors .
Functional Group Modifications
Tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
- Structural Difference : Replacement of pyrazole with a benzimidazolone moiety.
- Impact: The benzimidazolone group introduces hydrogen-bonding capabilities, enhancing interactions with enzymatic targets such as 8-oxoguanine DNA glycosylase (OGG1). Reported IC₅₀ values for OGG1 inhibition are in the nanomolar range .
Tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate (CAS 170364-89-3)
- Structural Difference : Indole substituent instead of pyrazole.
- Impact : The indole’s planar aromatic structure facilitates π-π stacking in protein binding pockets. This compound has been studied in serotonin receptor modulators but exhibits higher cytotoxicity (LD₅₀ = 120 mg/kg in rodents) compared to pyrazole analogs .
Halogenated Derivatives
Tert-butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate (CAS 1552276-93-3)
- Structural Difference : Fluorinated pyrrolidine ring fused to piperidine.
- Impact : Fluorine improves metabolic stability and membrane permeability. This derivative is prioritized in PET tracer development due to its compatibility with [¹⁸F] radiolabeling .
Biological Activity
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS Number: 1177272-31-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring substituted with a tert-butyl group and a pyrazole moiety. The molecular formula is , which contributes to its unique properties and interactions within biological systems .
Research indicates that compounds containing the pyrazole structure, including this compound, interact with various biological targets, influencing pathways related to cell proliferation, invasion, and apoptosis.
Binding Affinity and Inhibition Studies
In a study examining the binding activity of pyrazole derivatives, it was found that certain compounds exhibited significant inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). Notably, derivatives similar to this compound demonstrated varying degrees of inhibition constants () ranging from 6 to 63 µM, indicating effective displacement of fluorescently labeled peptides in competitive assays .
Cell Proliferation and Cytotoxicity
Further investigations revealed that certain pyrazole-based compounds significantly inhibited cell proliferation in vitro. For instance, specific analogs showed concentration-dependent effects on MDA-MB-231 cell invasion and migration, with some compounds leading to apoptosis as indicated by Annexin V staining assays. In contrast, other related compounds exhibited no cytotoxic effects even at high concentrations (100 µM), suggesting a selective mechanism of action .
In Vitro Studies
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Cell Lines Used :
- MDA-MB-231 (breast cancer)
- PANC-1 (pancreatic cancer)
-
Key Findings :
- Compounds demonstrated significant inhibition of cell proliferation.
- Specific pyrazole derivatives impaired cell adhesion and migration.
- Mechanistic studies indicated that certain compounds inhibited MMP-9 activity, crucial for cancer metastasis.
Compound | Cell Line | IC50 (µM) | Effect on Proliferation | Mechanism |
---|---|---|---|---|
1b | MDA-MB-231 | 12 | Significant | Apoptosis |
1f | PANC-1 | 25 | Moderate | MMP Inhibition |
4b | MDA-MB-231 | >100 | None | No effect |
Pharmacological Applications
Given its biological activity, this compound is being explored for potential therapeutic applications in oncology. The structural features associated with pyrazoles contribute to their role as scaffolds for developing inhibitors targeting various kinases and other proteins involved in cancer progression.
Potential Therapeutic Targets
- Cyclin-dependent kinases (CDKs)
- Urokinase receptor (uPAR)
Research has shown that modifications to the pyrazole structure can enhance selectivity towards specific targets, making it a promising candidate for further drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate, and what critical reaction conditions must be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by coupling with a piperidine derivative. Key steps include:
- Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or alkynes under acidic or basic conditions .
- Piperidine coupling : Use of tert-butyl carbamate protecting groups to stabilize the piperidine nitrogen during reactions. Buchwald-Hartwig amination or nucleophilic substitution may be employed for coupling .
- Critical conditions : Temperature control (e.g., 0–5°C for exothermic steps), anhydrous solvents (e.g., THF or DMF), and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is standard .
Q. What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- Respiratory protection : Use NIOSH-certified P95 respirators for minor exposures; OV/AG/P99 filters are recommended for higher concentrations .
- Skin/eye protection : Wear nitrile gloves and chemical-resistant goggles. Ensure access to emergency eyewash stations .
- Storage : Store in a cool, dry environment (2–8°C) away from strong oxidizers. Stability data indicate no hazardous decomposition under recommended conditions, but incompatibility with oxidizing agents necessitates segregation .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
- X-ray diffraction : Single crystals are grown via slow evaporation (e.g., in EtOH/water mixtures). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are industry standards. Key parameters include triclinic P1 symmetry, unit cell dimensions (a = 6.0568 Å, b = 12.0047 Å), and R-factor optimization (<0.05 for high-resolution data) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?
Methodological Answer:
- NMR analysis : Assign peaks using 2D techniques (HSQC, HMBC) to confirm pyrazole-proton coupling (δ 7.5–8.5 ppm) and tert-butyl group integrity (δ 1.4 ppm, singlet) .
- Mass spectrometry : High-resolution ESI-MS can distinguish between [M+H]⁺ (theoretical m/z 278.17) and potential impurities (e.g., deprotected piperidine derivatives). Cross-validate with IR (C=O stretch ~1700 cm⁻¹) .
- Case study : Discrepancies in molecular ion peaks may arise from Boc-group cleavage; repeating synthesis under inert atmosphere (N₂/Ar) minimizes degradation .
Q. What strategies are effective for optimizing yield in large-scale synthesis while maintaining purity?
Methodological Answer:
- Catalyst screening : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher turnover in coupling steps (reduces Pd residue to <50 ppm) .
- Solvent optimization : Switch from DMF to 2-MeTHF (lower toxicity, easier recycling) for SN2 reactions.
- Process analytics : Implement in-line FTIR to monitor reaction progression and reduce byproduct formation. Final purity ≥98% is achievable via recrystallization (hexane/EtOAc) .
Q. How does the compound’s hydrogen-bonding network influence its biological interactions?
Methodological Answer:
- Crystallographic analysis : The pyrazole N–H group (donor) and piperidine carbonyl (acceptor) form intermolecular H-bonds (2.8–3.2 Å), stabilizing ligand-receptor complexes .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Pyrazole rings often bind to hinge regions via π-π stacking, while the tert-butyl group enhances hydrophobic pocket occupancy .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with SPR binding assays (KD < 100 nM) to confirm activity .
Q. What analytical techniques are recommended for assessing stability under varying pH and temperature conditions?
Methodological Answer:
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-5-10(6-9-16)11-4-7-14-15-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOZGYVJVHYVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278798-07-5 | |
Record name | tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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